An In-Depth Technical Guide to 1H,1H,7H-Dodecafluoroheptyl Iodide: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1H,1H,7H-Dodecafluoroheptyl Iodide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,7H-Dodecafluoroheptyl iodide, a partially fluorinated alkyl iodide, serves as a critical building block in the synthesis of advanced fluorinated materials. Its unique structure, featuring a terminal iodide, a spacer, and a significant fluorinated segment, imparts desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers and molecules. This guide provides a comprehensive overview of 1H,1H,7H-dodecafluoroheptyl iodide, from its fundamental properties and synthesis to its reactivity and key applications, with a focus on providing practical insights for laboratory and industrial use.
Physicochemical Properties
1H,1H,7H-Dodecafluoroheptyl iodide is a colorless to pale red liquid with the chemical formula C7H3F12I.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 376-32-9[1][2] |
| Molecular Formula | C7H3F12I[1][2] |
| Molecular Weight | 441.98 g/mol [1] |
| Boiling Point | 78 °C[1] |
| Density | 2.044 g/cm³[1] |
| Refractive Index | 1.364[1] |
Synthesis of 1H,1H,7H-Dodecafluoroheptyl Iodide
The primary industrial method for the synthesis of perfluoroalkyl iodides is through a process known as telomerization.[3][4] This process involves the reaction of a "telogen" (a molecule that provides the end groups of the polymer chain, in this case, a perfluoroalkyl iodide) with a "taxogen" (a monomer that is inserted into the chain, such as tetrafluoroethylene or vinylidene fluoride).[5]
A general representation of the synthesis of a perfluoroalkyl iodide via telomerization is depicted below:
Caption: General synthesis of perfluoroalkyl iodides via telomerization.
Experimental Protocol: General Telomerization for Perfluoroalkyl Iodides
The following is a generalized experimental protocol for the synthesis of perfluoroalkyl iodides via thermal telomerization. Specific conditions for the synthesis of 1H,1H,7H-dodecafluoroheptyl iodide may require optimization.
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Reactor Setup: A high-pressure autoclave or a tubular reactor is charged with the telogen, such as pentafluoroethyl iodide (C2F5I).
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Introduction of Taxogen: The taxogen, tetrafluoroethylene (TFE), is continuously fed into the reactor.[4] To control the chain length and minimize the formation of higher molecular weight telomers, the TFE can be introduced at different points along the reactor.[4]
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Reaction Conditions: The telomerization reaction is typically carried out at elevated temperatures, in the range of 300°C to 360°C.[4]
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Product Mixture: The reaction yields a mixture of perfluoroalkyl iodides with varying chain lengths.
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Purification: The desired 1H,1H,7H-dodecafluoroheptyl iodide is separated from the product mixture by fractional distillation.
Reactivity and Mechanistic Insights
The reactivity of 1H,1H,7H-dodecafluoroheptyl iodide is dominated by the relatively weak carbon-iodine bond, which can undergo homolytic cleavage to form a perfluoroalkyl radical. This radical is a key intermediate in many of its important reactions.
Free Radical Addition to Alkenes
Perfluoroalkyl iodides readily participate in free-radical addition reactions with alkenes.[6] This reaction is typically initiated by heat, light, or a radical initiator. The anti-Markovnikov addition product is generally favored, where the perfluoroalkyl group adds to the less substituted carbon of the double bond.
Caption: Mechanism of free radical addition of a perfluoroalkyl iodide to an alkene.
Telomerization with Vinylidene Fluoride (VDF)
A significant application of 1H,1H,7H-dodecafluoroheptyl iodide is in the telomerization of vinylidene fluoride (VDF).[7] This reaction produces low molecular weight fluoropolymers, known as telomers, with a perfluoroalkyl end-group and a terminal iodine atom. These telomers are valuable precursors for further chemical modifications. The telomerization can be initiated either thermally or through a redox system, with the redox-initiated process often being more selective.[7]
Applications in Materials Science and Organic Synthesis
The unique properties of the perfluoroalkyl chain make 1H,1H,7H-dodecafluoroheptyl iodide a valuable reagent in several fields.
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Fluoropolymer Synthesis: As a chain transfer agent in telomerization reactions, it is used to control the molecular weight of fluoropolymers and to introduce functional end-groups.[7] These fluorotelomers are used in the production of surfactants, surface protectants, and other specialty chemicals.
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Organic Intermediates: It serves as a precursor for the synthesis of a variety of fluorinated organic molecules. The iodine atom can be substituted by other functional groups, allowing for the incorporation of the dodecafluoroheptyl moiety into more complex structures.
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Surface Modification: The low surface energy of the dodecafluoroheptyl group makes it useful for modifying the surface properties of materials, imparting hydrophobicity and oleophobicity.
Safety and Handling
1H,1H,7H-Dodecafluoroheptyl iodide is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Precautionary Statements:
-
Wash hands and face thoroughly after handling.[8]
-
Wear protective gloves, eye protection, and face protection.[8]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
-
Use only outdoors or in a well-ventilated area.[9]
-
Store in a well-ventilated place. Keep container tightly closed.[9]
-
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
1H,1H,7H-Dodecafluoroheptyl iodide is a versatile and important fluorinated building block. Its synthesis via telomerization and its reactivity, particularly in free radical additions, enable the creation of a wide range of fluorinated materials with tailored properties. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.
References
- Balagué, J., et al. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry, 70(2), 215-223.
-
MDPI. (n.d.). 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate. In PubChem Compound Summary. Retrieved from [Link]
- Taylor & Francis. (2020). Telomerization – Knowledge and References. In Handbook of Essential Oils.
- Google Patents. (1993). Synthesis of perfluoroalkyl iodides. (U.S.
- Fisher Scientific. (2025).
- YouTube. (2021, July 27). Free radical addition reactions of alkenes.
-
National Center for Biotechnology Information. (n.d.). Perfluoroheptyl iodide. In PubChem Compound Summary. Retrieved from [Link]
- TCI Chemicals. (n.d.).
- ResearchGate. (2011). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1H,1H,8H,8H-Dodecafluoro-1,8-octanediol.
- Synquest Labs. (n.d.).
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SciSupplies. (n.d.). 1H,1H,7H-Dodecafluoroheptyl iodide, 98.0%, 1g. Retrieved from [Link]
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